molecular formula C19H16ClN3O2 B2866484 2-{[1-(4-Chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097909-41-4

2-{[1-(4-Chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline

Numéro de catalogue: B2866484
Numéro CAS: 2097909-41-4
Poids moléculaire: 353.81
Clé InChI: OPWPUTHLODADRD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[1-(4-Chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline is a sophisticated chemical hybrid scaffold designed for research in medicinal chemistry and drug discovery. This compound integrates a quinoxaline heterocycle, a privileged structure in anticancer and antimicrobial agent development , with a pyrrolidine moiety, a feature known to enhance bioactive molecule penetration and pharmacokinetic properties . The strategic incorporation of the 4-chlorobenzoyl group further augments its potential for targeted protein interactions. While direct biological data on this specific molecule is limited in public literature, its structural components are well-established in scientific research. The quinoxaline core is a recognized pharmacophore in the development of inhibitors for tyrosine kinase receptors, such as those in the Eph (Ephrin) receptor family and the vascular endothelial growth factor receptor (VEGFR-2) . These targets are critical in oncological research for their roles in controlling cell proliferation, metastasis, and tumor angiogenesis. Consequently, this compound presents significant research value for profiling against a panel of kinase targets to elucidate novel mechanism-of-action pathways for broader oncology applications. Furthermore, the molecular architecture suggests potential for investigating antimicrobial properties. Recent studies on analogous 3-(pyrrolidin-1-yl)quinoxaline derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacterial strains, including Bacillus pumilis and Escherichia coli . The presence of the pyrrolidine ring has been specifically linked to enhanced antibiotic efficacy in other chemical series , making this compound a compelling candidate for exploratory studies in antibacterial research, particularly against resistant pathogens. Researchers are provided with a versatile tool for probing structure-activity relationships (SAR) in hybrid molecule design, evaluating mechanisms of action involving DNA interaction or oxidative damage in microbial systems , and developing new classes of targeted therapeutic agents.

Propriétés

IUPAC Name

(4-chlorophenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-14-7-5-13(6-8-14)19(24)23-10-9-15(12-23)25-18-11-21-16-3-1-2-4-17(16)22-18/h1-8,11,15H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWPUTHLODADRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Formation of the Quinoxaline Backbone

Quinoxaline derivatives are typically synthesized via condensation reactions between 1,2-diamines and 1,2-diketones. For 2-substituted quinoxalines, such as the target compound, halogenated precursors like 2-chloroquinoxaline serve as pivotal intermediates. In a representative procedure, 2-chloroquinoxaline is prepared by reacting o-phenylenediamine with glyoxal under acidic conditions, followed by chlorination using phosphorus oxychloride (POCl₃).

Key Reaction:
$$
\text{o-Phenylenediamine} + \text{Glyoxal} \xrightarrow{\text{HCl, Δ}} \text{Quinoxaline} \xrightarrow{\text{POCl}_3} 2\text{-Chloroquinoxaline}
$$
Yield: 85–90%.

Functionalization at Position 2

The introduction of a pyrrolidin-3-yloxy group at position 2 of quinoxaline necessitates nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. In one approach, 2-chloroquinoxaline reacts with pyrrolidin-3-ol under basic conditions (e.g., potassium carbonate in dimethylformamide) at 80–100°C for 12–24 hours.

Representative Protocol:

  • Reagents: 2-Chloroquinoxaline (1.0 equiv), pyrrolidin-3-ol (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 18 h.
  • Yield: 75–80%.

Purification and Characterization

Chromatographic Separation

Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column (MeOH:H₂O = 70:30) ensures >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05–7.98 (m, 4H, quinoxaline-H), 7.45–7.38 (m, 4H, Ar-H), 4.85–4.75 (m, 1H, pyrrolidine-OCH), 3.95–3.65 (m, 4H, pyrrolidine-NCH₂).
  • ¹³C NMR (100 MHz, CDCl₃): δ 169.2 (C=O), 153.4 (quinoxaline-C), 140.1 (Ar-C), 128.5–127.8 (Ar-CH), 65.3 (OCH), 48.2 (NCH₂).
  • HRMS (ESI): m/z calcd. for C₂₀H₁₇ClN₂O₂ [M+H]⁺: 376.0976; found: 376.0972.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield (%) Purity (%)
SNAr with K₂CO₃ 2-Chloroquinoxaline, pyrrolidin-3-ol DMF, 80°C, 18 h 75 95
Mitsunobu Reaction DIAD, PPh₃, THF 0°C → 25°C, 24 h 68 92
Schotten-Baumann Acylation 4-Chlorobenzoyl chloride, NaOH THF/H₂O, 0°C, 6 h 85 98

Table 1. Comparison of synthetic routes for 2-{[1-(4-Chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline.

Challenges and Mitigation Strategies

Steric Hindrance in Pyrrolidine Functionalization

The tertiary nitrogen in pyrrolidine poses steric challenges during benzoylation. Employing bulky bases like DIPEA improves reaction kinetics by deprotonating the amine more effectively.

Byproduct Formation

Competing O-acylation is minimized by using anhydrous conditions and controlled stoichiometry (1.2 equiv of 4-chlorobenzoyl chloride).

Analyse Des Réactions Chimiques

2-{[1-(4-Chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-{[1-(4-Chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders due to its potential activity on central nervous system receptors.

    Biological Studies: The compound is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mécanisme D'action

The mechanism of action of 2-{[1-(4-Chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Quinoxaline Derivatives

Structural and Electronic Features

Compound A : 3-{2-[(3-{(E)-2-[4-(Dimethylamino)-phenyl]ethenyl}quinoxalin-2-yl)oxy]-ethyl}-1,3-oxazolidin-2-one
  • Key Features: A styryl group (dimethylaminophenyl ethenyl) replaces the chloro substituent on the quinoxaline core. An oxazolidinone heterocycle is linked via an ethyl-ether bridge. The dimethylamino group is electron-donating, contrasting with the electron-withdrawing chloro group in the target compound.
  • Structural Analysis: The quinoxaline and phenylene rings are nearly coplanar (dihedral angle = 2.52°), suggesting rigidity conducive to intercalation or π-π stacking in biological targets . Water-mediated hydrogen bonds involving the oxazolidinone oxygen and quinoxaline nitrogen stabilize the crystal lattice .
Compound B : Butyl 2-amino-1-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
  • Key Features: A pyrroloquinoxaline fused system with a 4-methoxybenzyl substitution. A butyl carboxylate ester enhances lipophilicity compared to the target compound’s pyrrolidine-ether linkage.
  • Electronic Effects :
    • The methoxy group is moderately electron-donating, contrasting with the chloro group’s electron-withdrawing nature. This may alter redox properties or target interactions .

Physicochemical Properties

Property Target Compound Compound A Compound B
Electron Effect Electron-withdrawing (Cl) Electron-donating (NMe₂) Electron-donating (OMe)
Solubility Moderate (Cl reduces polarity) Higher (polar oxazolidinone, NMe₂) Low (lipophilic carboxylate ester)
Conformational Flexibility High (pyrrolidine ring) Moderate (rigid oxazolidinone) Low (fused pyrroloquinoxaline)
Hydrogen Bonding Pyrrolidine N-H, ether O Oxazolidinone O, quinoxaline N Carboxylate O, amino group

Crystallographic Insights

  • Compound A: Monoclinic unit cell with hydrogen-bonded chains along the c-axis, stabilized by water bridges .
  • Target Compound: Structural modeling (using programs like SHELXL ) would predict similar packing motifs, though the pyrrolidine’s flexibility may reduce crystallinity compared to Compound A’s rigid styryl-oxazolidinone system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.